REACTION_CXSMILES
|
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]([CH3:10])[CH3:9])=[O:7])=[CH:4][N:3]=1.CN(C=O)C.[N-:18]=[N+:19]=[N-:20].[Na+]>O>[N:18]([C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]([CH3:10])[CH3:9])=[O:7])=[CH:4][N:3]=1)=[N+:19]=[N-:20] |f:2.3|
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)N(C)C)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.44 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 60 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a brown solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×200 mL)
|
Type
|
WASH
|
Details
|
washed with H2O (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow oil
|
Type
|
ADDITION
|
Details
|
MeOH was added
|
Type
|
CONCENTRATION
|
Details
|
the entire mixture solidified upon concentration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The pasty solid was recrystallized from EtOAc/Hex
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with a minimal amount of hexane
|
Type
|
CUSTOM
|
Details
|
The white powder was dried under vacuum at 45° C. for 3 hrs
|
Duration
|
3 h
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=NC=C(C(=O)N(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |